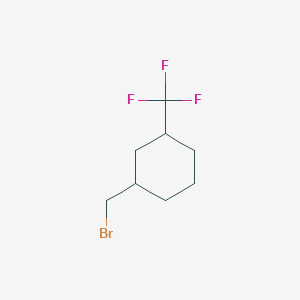
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and conditions, such as the use of cesium fluoride as a fluorine source in a modular flow platform . Industrial production methods may involve the use of specialized equipment and conditions to ensure the efficient and scalable synthesis of this compound.
Chemical Reactions Analysis
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as perfluoroalkylation of aromatic compounds.
Common reagents used in these reactions include sodium dithionite, zinc-sulfur dioxide, and other radical initiators . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane has a wide range of scientific research applications, including:
Biology: The compound’s derivatives may be studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can participate in radical reactions, where the trifluoromethyl group acts as a radical initiator, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane: This compound has a similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and applications.
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane: Another isomer with the trifluoromethyl group in the para position relative to the bromomethyl group.
Properties
Molecular Formula |
C8H12BrF3 |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H12BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h6-7H,1-5H2 |
InChI Key |
UWSHRBPIHSPPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















